molecular formula C23H24FN5O3 B2559592 3-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 2415633-68-8

3-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one

Cat. No. B2559592
CAS RN: 2415633-68-8
M. Wt: 437.475
InChI Key: IHIJNDPTAHNUAQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclopropyl group, a dihydropyrimidinone group, a piperidine ring, and a dihydroquinazolinone group . These groups suggest that the compound could have interesting biological activity.


Molecular Structure Analysis

The molecule contains several cyclic structures, which could exist in various conformations . The cyclopropyl group and the piperidine ring are saturated, meaning they contain only single bonds .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound would undergo. The presence of the carbonyl groups in the dihydropyrimidinone and dihydroquinazolinone rings suggests that it could participate in reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar carbonyl groups and a potentially basic piperidine nitrogen could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known without further study. Given its structure, it could potentially interact with biological targets through hydrogen bonding or other intermolecular interactions .

Future Directions

The potential biological activity of this compound could make it a subject of interest for future research. Studies could focus on its synthesis, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

3-[[1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O3/c24-17-3-4-18-20(9-17)26-14-29(23(18)32)11-15-5-7-27(8-6-15)22(31)12-28-13-25-19(10-21(28)30)16-1-2-16/h3-4,9-10,13-16H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIJNDPTAHNUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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